4,5,6,7-Tetrahydro-3H-indazol-3-one
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Overview
Description
4,5,6,7-Tetrahydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-3H-indazol-3-one typically involves the condensation of cyclic β-keto esters with hydrazine hydrate. One common method includes the following steps:
Condensation Reaction: Cyclic β-keto esters are condensed with aromatic aldehydes in the presence of methylamine in ethanol to yield cyclic intermediates.
Cyclization: The cyclic intermediates are then treated with hydrazine hydrate in ethanol under reflux conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the indazole ring.
Substitution: Substituted indazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates pathways such as the cyclooxygenase pathway, leading to anti-inflammatory effects, and inhibits microbial growth by targeting bacterial enzymes.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-3H-indazol-3-one can be compared with other similar compounds in the indazole family:
Similar Compounds: 1,5,6,7-Tetrahydro-4H-indazol-4-one, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
Uniqueness: The unique structural features of this compound, such as its specific ring substitutions, confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydroindazol-3-one |
InChI |
InChI=1S/C7H8N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2 |
InChI Key |
JSIPHDWAAKBLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=N2 |
Origin of Product |
United States |
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